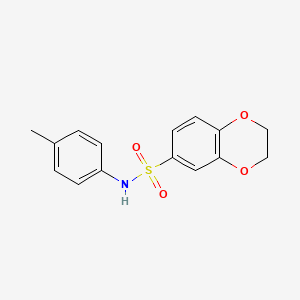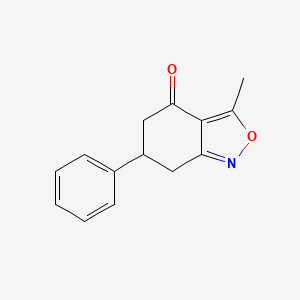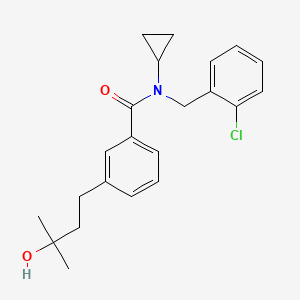![molecular formula C19H21N3OS B5588811 2,2,4-三甲基-1-{[(4-甲基-2-嘧啶基)硫代]乙酰基}-1,2-二氢喹啉](/img/structure/B5588811.png)
2,2,4-三甲基-1-{[(4-甲基-2-嘧啶基)硫代]乙酰基}-1,2-二氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves various strategies, including Lewis acid-catalyzed reactions and interaction with cyclic Schiff's bases. For instance, a number of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives have been prepared through reactions involving Lewis acid catalysis, showcasing the versatility of synthetic approaches for constructing complex quinoline frameworks (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds often involves complex arrangements and substitutions on the quinoline framework. For example, the structure of the dimer of 2,2,4-trimethyl-1,2-dihydroquinoline has been elucidated through acid-catalyzed dimerization processes, revealing insights into the molecular arrangements and interactions within similar compounds (Elliott & Dunathan, 1963).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives are diverse and can lead to a wide range of products. For example, the interaction of cyclic Schiff's bases with 2-methylthiopyrimidine-4,6-dione enol acetate results in the formation of various pyrimidinones, showcasing the chemical reactivity of quinoline derivatives under different conditions (Gulyakevich et al., 2004).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as crystal structure and solubility, play a significant role in their application and behavior in different environments. The crystal structure of 6,7,8-trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-methyl)-3,4-dihydroisoquinoline, for example, provides insights into the arrangement of atoms within the molecule and its potential interactions (Zhu et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior and applications of quinoline derivatives. Studies on compounds like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane highlight the catalytic potential and efficiency in synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing the chemical versatility of quinoline-related structures (Kefayati et al., 2012).
科学研究应用
有机化学合成和反应性
合成方法:已经开发出多种合成方法来构建与 2,2,4-三甲基-1-{[(4-甲基-2-嘧啶基)硫代]乙酰基}-1,2-二氢喹啉相关的复杂杂环结构,重点关注异喹啉、吡啶和四氢喹啉衍生物。这些合成方法包括钯催化的内部炔烃的亚胺环化、路易斯酸催化的反应和自由基环化技术。这些方法为具有药学和材料科学潜在应用的多种杂环化合物提供了有效的途径 (Roesch 等人,2001)、(Lu 和 Shi,2007)、(Majumdar 和 Mukhopadhyay,2003)。
杂环化合物合成:研究还集中在四氢[1,3]恶嗪并噻吩并[2,3-c]异喹啉及其嘧啶衍生物的合成上,突出了 2,2,4-三甲基-1-{[(4-甲基-2-嘧啶基)硫代]乙酰基}-1,2-二氢喹啉相关化合物在生成多种杂环结构方面的多功能性。这些化合物以其复杂的环系统为特征,并且已经探索了它们的潜在药理活性 (Zaki 等人,2017)。
药学中的应用
抗菌剂:与 2,2,4-三甲基-1-{[(4-甲基-2-嘧啶基)硫代]乙酰基}-1,2-二氢喹啉在结构上相关的化合物已经过研究其抗菌特性。具体而言,具有相似结构框架的 2,4-二氨基-5-[(1,2,3,4-四氢-6-喹啉基)甲基]嘧啶被证明是细菌二氢叶酸还原酶的有效抑制剂,表明可能用作抗菌剂。这些发现表明此类化合物在开发新的抗菌疗法中的更广泛适用性 (Rauckman 等人,1989)。
抗结核和抗菌活性:已经合成并评估了新的嘧啶-氮杂环丁酮类似物(可以被认为是 2,2,4-三甲基-1-{[(4-甲基-2-嘧啶基)硫代]乙酰基}-1,2-二氢喹啉的衍生物或结构相关化合物)的体外抗菌和抗结核活性。这些研究突出了此类化合物在解决包括结核病在内的各种传染病方面的潜力 (Chandrashekaraiah 等人,2014)。
属性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-11-19(3,4)22(16-8-6-5-7-15(13)16)17(23)12-24-18-20-10-9-14(2)21-18/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWRROLRVAMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1-{[(4-methylpyrimidin-2-yl)thio]acetyl}-1,2-dihydroquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)


![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)


![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)
![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)
![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)